An In-Depth Technical Guide to 3-Nitrofluoren-9-one (CAS: 42135-22-8)
An In-Depth Technical Guide to 3-Nitrofluoren-9-one (CAS: 42135-22-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoren-9-one is an aromatic organic compound featuring a fluorenone backbone substituted with a nitro group at the 3-position. The fluorenone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules with applications as antimalarial, antimicrobial, and anticancer agents.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[3] This guide provides a comprehensive overview of the synthesis, characterization, biological potential, and safety considerations for 3-Nitrofluoren-9-one, serving as a critical resource for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Nitrofluoren-9-one is fundamental to its application in experimental settings and formulation development.
| Property | Value | Source |
| CAS Number | 42135-22-8 | ChemSynthesis[4] |
| Molecular Formula | C₁₃H₇NO₃ | ChemSynthesis[4] |
| Molecular Weight | 225.20 g/mol | ChemSynthesis[4] |
| Appearance | Yellow crystalline solid | CymitQuimica[5] |
| Melting Point | 221-225 °C | ChemSynthesis[4] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | CymitQuimica[5] |
| LogP | 2.806 (Crippen Calculated) | Cheméo[6] |
Synthesis and Purification
The synthesis of 3-Nitrofluoren-9-one is typically achieved through the electrophilic nitration of the precursor, 9-fluorenone. The regioselectivity of this reaction is a critical consideration.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of 3-Nitrofluoren-9-one.
Experimental Protocol: Nitration of 9-Fluorenone
Causality Behind Experimental Choices:
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Reaction Temperature: Electrophilic aromatic nitrations are typically exothermic. Maintaining a low temperature helps to control the reaction rate and can influence the regioselectivity, minimizing the formation of dinitro and other unwanted byproducts.
-
Solvent: For substrates that are not soluble in the acid mixture, an inert solvent like glacial acetic acid can be used.[7]
-
Workup: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the crude product, which has low solubility in water.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to ensure the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures.[8]
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a slight excess of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Dissolution of Starting Material: In a separate flask, dissolve 9-fluorenone in a minimal amount of a suitable solvent, such as glacial acetic acid.
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Reaction: Slowly add the 9-fluorenone solution to the cooled nitrating mixture with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude 3-Nitrofluoren-9-one will precipitate.
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Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or acetic acid). Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by filtration and dry under vacuum.
Analytical Characterization
Confirmation of the structure and purity of the synthesized 3-Nitrofluoren-9-one is essential. A combination of spectroscopic techniques should be employed. While a complete set of spectra for 3-Nitrofluoren-9-one is not publicly available, the expected spectral features can be inferred from the parent compound and related structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex pattern of aromatic protons. The nitro group will cause a downfield shift of the protons on the same aromatic ring due to its electron-withdrawing nature.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks are expected for the carbonyl group (C=O) stretch (typically around 1710-1720 cm⁻¹ for fluorenones) and the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[5]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Nitrofluoren-9-one (225.20 g/mol ).
Biological Activity and Potential Applications in Drug Development
The fluorenone scaffold is a key component in a number of therapeutic agents, and its derivatives are actively being investigated for a range of biological activities.[1][2] The introduction of a nitro group can further enhance or modify these properties.
Antimicrobial and Anticancer Potential
Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[3][9] The mechanism of action for many nitroaromatic drugs involves intracellular bioreduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.[3]
Derivatives of 9-fluorenone have been reported to possess antimicrobial, antiviral, and anticancer properties.[1][2] For instance, certain sulfonamide derivatives of 9-fluorenone, including a nitro-substituted analog, have shown inhibitory activity against SARS-CoV-2 proteases.[2] While specific studies on the biological activity of 3-Nitrofluoren-9-one are limited in the readily available literature, its structural features suggest it is a promising candidate for further investigation in these areas.
Signaling Pathways and Mechanisms of Action
The potential mechanism of action for the anticancer and antimicrobial effects of 3-Nitrofluoren-9-one likely involves multiple pathways.
Caption: A plausible mechanism of action for 3-Nitrofluoren-9-one, involving bioreductive activation.
Safety and Toxicology
Comprehensive toxicological data for 3-Nitrofluoren-9-one is not extensively documented. However, it is important to consider the potential hazards associated with nitroaromatic compounds. Many compounds in this class are known to be mutagenic and potentially carcinogenic.[10] For example, a commercial sample of 3-nitro-9-fluorenone was found to be a potent mutagen in the Ames test, although this activity was attributed in part to dinitro-impurities.[11]
The parent compound, 9-fluorenone, is classified as an irritant and is toxic to aquatic life with long-lasting effects.[12] Given the presence of the nitro group, 3-Nitrofluoren-9-one should be handled with appropriate precautions in a laboratory setting.
General Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
3-Nitrofluoren-9-one is a compound of significant interest for researchers in medicinal chemistry and drug development. Its fluorenone core, combined with the electronically modulating nitro group, presents a promising scaffold for the design of novel therapeutic agents. While further research is needed to fully elucidate its synthesis, biological activity, and toxicological profile, this guide provides a foundational understanding for scientists working with this compound. The development of a regioselective and high-yielding synthesis, followed by comprehensive biological screening, will be crucial next steps in unlocking the full potential of 3-Nitrofluoren-9-one.
References
- Glinma, B., Kpadonou, B., Agnimonhan, H., Medegan, S., Kpoviessi, S., Kapanda, C., & Gbaguidi, F. (2022). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research, 7(5), 53-58.
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ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. [Link]
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Gornik, O., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
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ChemSynthesis. (n.d.). 3-nitro-9H-fluoren-9-one. [Link]
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Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-one, 3-nitro- (CAS 42135-22-8). [Link]
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Organic Syntheses. (n.d.). 2,4,7-TRINITROFLUORENONE. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
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National Center for Biotechnology Information. (n.d.). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Genotoxic properties of 2,4,7-trinitro-9-fluorenone. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone. PubMed. [Link]
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